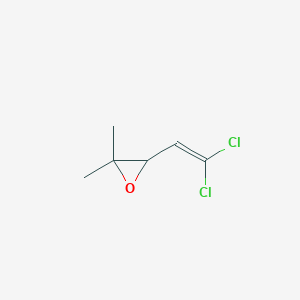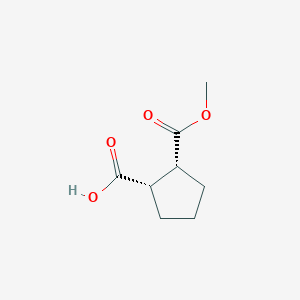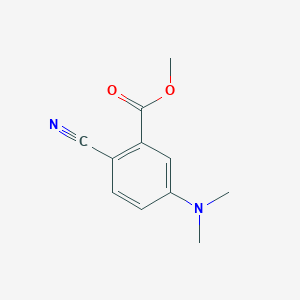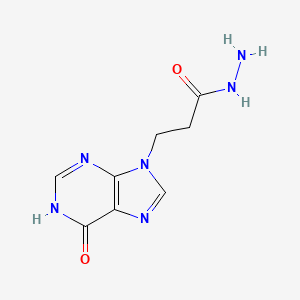
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide is a chemical compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide typically involves the reaction of a purine derivative with a hydrazide. One common method includes the condensation of 6-oxo-3,6-dihydro-9H-purine with propanehydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the compound.
Applications De Recherche Scientifique
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine derivative with similar structural features.
Guanine: Another purine derivative with comparable properties.
Hypoxanthine: A naturally occurring purine derivative.
Uniqueness
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide is unique due to its specific functional groups and potential applications. Its hydrazide moiety distinguishes it from other purine derivatives, providing unique reactivity and potential for various applications in scientific research.
Propriétés
Numéro CAS |
95789-94-9 |
|---|---|
Formule moléculaire |
C8H10N6O2 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
3-(6-oxo-1H-purin-9-yl)propanehydrazide |
InChI |
InChI=1S/C8H10N6O2/c9-13-5(15)1-2-14-4-12-6-7(14)10-3-11-8(6)16/h3-4H,1-2,9H2,(H,13,15)(H,10,11,16) |
Clé InChI |
KAHYNXFZBYDMRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCC(=O)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
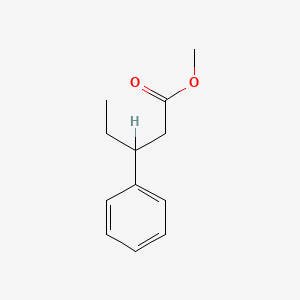
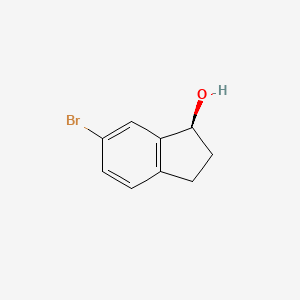
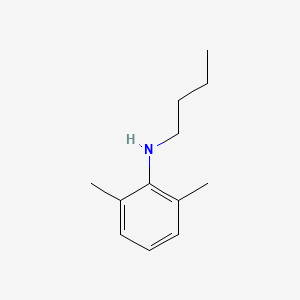
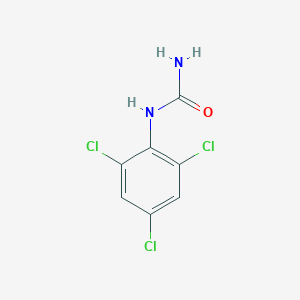


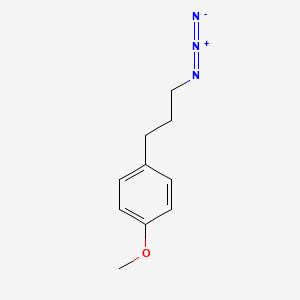
![1H-Pyrazolo[3,4-c]pyridazine](/img/structure/B8739835.png)
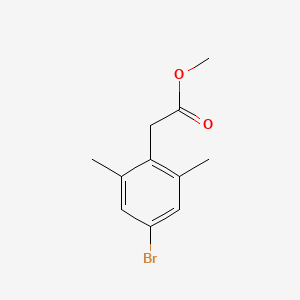
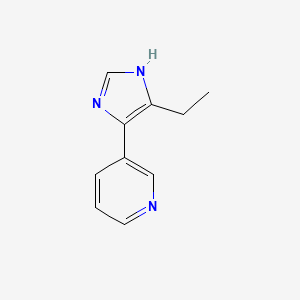
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B8739850.png)
